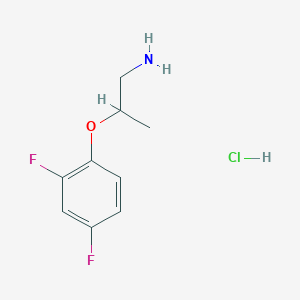

2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(2,4-difluorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-9-3-2-7(10)4-8(9)11;/h2-4,6H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDAZVITRMLBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=C(C=C(C=C1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its antimalarial properties and other biological effects.

The synthesis of this compound typically involves the reaction of 2,4-difluorophenol with appropriate alkylating agents. The resulting compound is characterized by its unique difluorophenoxy group, which plays a crucial role in its biological activity.

Antimalarial Properties

Research has demonstrated that compounds related to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, particularly drug-resistant strains. For instance, a related compound with a similar structure was found to have an IC50 value of 2.66 nM against the FCR-3 strain of P. falciparum, indicating potent activity in vitro .

The mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for folate metabolism in the malaria parasite. The inhibition of this enzyme disrupts critical processes such as nucleotide synthesis and protein production within the parasite .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenoxy ring significantly affect the biological potency of these compounds. For example, substituting chlorine atoms with fluorine results in decreased activity, highlighting the sensitivity of biological activity to electronic and steric properties of substituents on the phenyl ring .

| Compound | Substituent | IC50 (nM) | Comments |

|---|---|---|---|

| 1 | -Cl | 5.00 | Moderate activity |

| 2 | -F | 25.00 | Reduced activity |

| 3 | -CF3 | 66.30 | Poor activity |

Toxicity Studies

Toxicity assessments have shown that these compounds are not cytotoxic to mammalian cells at therapeutic concentrations. In vitro assays conducted on HeLa cells indicated that the majority of tested compounds exhibited IC50 values greater than 100 µM, suggesting a favorable safety profile for further development .

Case Studies

A notable case study involved the evaluation of a series of compounds derived from similar scaffolds which demonstrated promising antimalarial activity. These studies confirmed that derivatives with optimized substituents could achieve significant potency while maintaining low toxicity levels .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Antimalarial Activity

One of the notable applications of 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride is its role in the design of antimalarial agents. Research has demonstrated that derivatives of this compound exhibit potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. In a study focused on synthesizing flexible analogues of cycloguanil, a series of compounds were evaluated for their antimalarial properties. Among these, compounds that included the 2-(2,4-difluorophenoxy) moiety showed promising results against both drug-sensitive and drug-resistant strains of P. falciparum, with some exhibiting IC50 values in the low nanomolar range .

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) study revealed that modifications to the 2-(2,4-difluorophenoxy) group significantly influenced the antimalarial efficacy. Specifically, compounds with substitutions on the phenyl ring demonstrated varying degrees of activity against drug-resistant strains, indicating that strategic modifications can enhance binding affinity to the target enzyme dihydrofolate reductase (DHFR) .

| Compound | IC50 (nM) | Target Strain | Notes |

|---|---|---|---|

| Compound A | 1.49 | FCR-3 (resistant) | High binding affinity |

| Compound B | 66.3 | 3D7 (sensitive) | Moderate activity |

| Compound C | 10.9 | HeLa cells | Non-cytotoxic |

Cancer Therapeutics

In addition to its applications in antimalarial drug development, this compound is being investigated for its potential in cancer therapy. The compound has been identified as a promising candidate for targeting bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene transcription regulation associated with various cancers .

Pharmacological Characterization

Recent studies have characterized the pharmacological properties of compounds derived from this compound. These investigations included assessing their ability to inhibit BRD4 and evaluating their effects on cellular pathways involved in tumor progression. The results indicated that certain derivatives not only inhibited BRD4 effectively but also demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and brain penetration capabilities .

Summary of Research Findings

The ongoing research into this compound highlights its versatility as a scaffold for developing new therapeutic agents. The following key points summarize its applications:

- Antimalarial Activity : Effective against drug-sensitive and drug-resistant strains of P. falciparum.

- Cancer Therapeutics : Potential as a BRD4 inhibitor with promising pharmacological profiles.

- Structure-Activity Relationships : Modifications to the compound can significantly impact biological activity.

Métodos De Preparación

Alkylation of Fluorophenol to Form Phenoxy Intermediate

The initial step in the synthesis involves the alkylation of 2,4-difluorophenol with a suitable halogenated propane derivative. This reaction forms the phenoxy intermediate, which is the core structure for subsequent amination.

- Reaction Conditions :

- Base-mediated nucleophilic substitution.

- Typical bases include potassium carbonate or sodium hydride.

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Temperature: moderate heating (50–80 °C) to facilitate substitution.

This step yields 2-(2,4-difluorophenoxy)propane derivatives, which serve as precursors for amination.

Amination to Introduce the Propan-1-amine Group

Following the formation of the phenoxy intermediate, the next critical step is the introduction of the amine group at the terminal position of the propane chain.

Methods :

- Direct nucleophilic substitution of a halogenated intermediate with ammonia or an amine source.

- Alternatively, reductive amination of the corresponding aldehyde intermediate with ammonia or amine under catalytic conditions.

-

- Use of ammonia gas or ammonium salts in an appropriate solvent.

- Catalysts such as palladium on carbon or Raney nickel in hydrogenation setups for reductive amination.

- Reaction temperatures vary from ambient to reflux depending on the method.

This step produces the free base 2-(2,4-difluorophenoxy)propan-1-amine.

Conversion to Hydrochloride Salt

The free base amine is converted to its hydrochloride salt to improve stability, crystallinity, and ease of handling.

-

- Bubbling anhydrous hydrogen chloride gas through a solution of the free amine in anhydrous ether or other suitable solvents.

- Alternatively, treatment with hydrochloric acid in an organic solvent.

Outcome :

- Formation of 2-(2,4-difluorophenoxy)propan-1-amine hydrochloride as a precipitate.

- The salt is isolated by filtration, washing with cold ether, and drying.

This salt form is commonly used in pharmaceutical formulations and further synthetic transformations.

Advanced Synthetic Approaches and Optimization

Recent literature reports more sophisticated methods involving microwave-assisted synthesis and multi-step one-pot processes to improve yields and reduce reaction times.

-

- Use of microwave energy (e.g., 150 W at 100 °C for 30 min) to accelerate imine formation and subsequent cyclization steps.

- Application of acidic clays such as Montmorillonite K-10 as catalysts to facilitate imine formation.

One-Pot Multi-Step Synthesis :

- Sequential formation of substituted imines from amines and aromatic aldehydes.

- Treatment with anhydrous HCl gas to form hydrochloride salts.

- Reaction with dicyandiamide in DMF to afford advanced derivatives.

Yields :

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Alkylation | Nucleophilic substitution | 2,4-Difluorophenol + halogenated propane, base, DMF/acetone, 50–80 °C | Forms phenoxy intermediate |

| 2. Amination | Nucleophilic substitution or reductive amination | Ammonia or amine source, catalysts (Pd/C, Raney Ni), H2, solvent | Introduces amine group |

| 3. Hydrochloride Salt Formation | Salt formation | Anhydrous HCl gas bubbling or HCl in organic solvent | Produces stable hydrochloride salt |

| 4. Microwave-assisted synthesis | Imine formation and cyclization | Montmorillonite K-10, microwave irradiation (150 W, 100 °C, 30 min), DMF, dicyandiamide | Enhances reaction rate and yield |

Research Findings and Considerations

Microwave-assisted methods have demonstrated significant improvements in reaction times and moderate yields, providing an efficient route for synthesizing substituted phenoxypropanamine derivatives.

Catalyst choice such as Montmorillonite K-10 acidic clay plays a crucial role in facilitating imine formation and subsequent transformations, offering greener and more efficient alternatives to conventional acid catalysts.

Fluorination pattern on the phenoxy ring influences both the chemical reactivity during synthesis and the biological activity of the final compound, with 2,4-difluoro substitution imparting enhanced metabolic stability and receptor affinity.

Purification typically involves filtration of the precipitated hydrochloride salt and washing with diethyl ether, followed by drying under vacuum to obtain a pure crystalline product.

Q & A

Q. What are the recommended safety protocols for handling 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use masks in poorly ventilated areas to prevent inhalation of aerosols .

- Waste Management : Collect chemical waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Procedures : Immediate flushing with water for 15 minutes if exposed, followed by medical consultation. Ensure access to eyewash stations and safety showers .

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer:

- Key Reaction : Nucleophilic substitution between 2,4-difluorophenol and 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by TLC (silica gel, eluent: ethyl acetate/hexane 1:2) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to amine) and reaction time (12–16 hours) to maximize product formation .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 50.3%, H: 4.9%, N: 5.8%, Cl: 14.8%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride or 3-(4-methoxyphenoxy)propan-1-amine ).

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .

- Crystallography : Perform single-crystal X-ray diffraction to unambiguously confirm stereochemistry and hydrogen-bonding patterns .

Q. What strategies optimize reaction yield in large-scale syntheses?

Methodological Answer:

- Catalytic Systems : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of intermediates) .

- Process Monitoring : Use in-line FTIR to track reagent consumption and terminate reactions at >90% conversion .

Q. How does this compound contribute to structure-activity relationship (SAR) studies in medicinal chemistry?

Methodological Answer:

- Pharmacophore Modeling : The 2,4-difluorophenyl group enhances metabolic stability, while the propan-1-amine backbone facilitates target binding (e.g., serotonin receptors) .

- Analog Synthesis : Modify the phenoxy substituents (e.g., trifluoromethyl or methoxy groups) to study electronic effects on bioactivity .

- Biological Assays : Test analogs in vitro for receptor affinity (IC₅₀) and ADME properties (e.g., hepatic microsomal stability) .

Q. What advanced analytical methods address impurities in the final product?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.